molecular formula C25H50N2O2 B14744423 Dodecanamide, N,N'-methylenebis- CAS No. 5136-45-8

Dodecanamide, N,N'-methylenebis-

Cat. No.: B14744423
CAS No.: 5136-45-8
M. Wt: 410.7 g/mol
InChI Key: ZZJXLPCLJWLLIZ-UHFFFAOYSA-N
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Description

Chemical Name: Dodecanamide, N,N'-methylenebis- Synonyms: N,N'-Methylenebis(dodecanamide); N,N'-Methylenebis(lauric amide) CAS Registry Number: 5136-45-8 Molecular Formula: C₂₅H₅₀N₂O₂ Molecular Weight: 410.68 g/mol Structural Features: Comprises two dodecanamide (C₁₂ alkyl chain) groups linked via a methylene (-CH₂-) bridge. Applications: Primarily used as a lubricant, surfactant, or stabilizer in polymers and industrial formulations due to its long hydrophobic alkyl chains and amide functionality .

Properties

CAS No.

5136-45-8

Molecular Formula

C25H50N2O2

Molecular Weight

410.7 g/mol

IUPAC Name

N-[(dodecanoylamino)methyl]dodecanamide

InChI

InChI=1S/C25H50N2O2/c1-3-5-7-9-11-13-15-17-19-21-24(28)26-23-27-25(29)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

ZZJXLPCLJWLLIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanamide, N,N’-methylenebis- can be synthesized through a reaction involving lauroyl chloride and diaminomethane dihydrochloride . The process typically involves the following steps:

    Reaction Setup: Lauroyl chloride is added to a stirred solution of diaminomethane dihydrochloride in tetrahydrofuran (THF) at 0°C.

    Addition of Pyridine: Pyridine is added dropwise to the mixture over 10 minutes at 0°C.

    Stirring: The suspension is stirred at room temperature for 12 hours.

    Filtration and Washing: The resulting solid is filtered and washed with water.

    Drying and Recrystallization: The solid is dried in vacuo and recrystallized from ethanol to obtain the final product.

Industrial Production Methods

Industrial production of Dodecanamide, N,N’-methylenebis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N’-methylenebis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Dodecanamide, N,N’-methylenebis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dodecanamide, N,N’-methylenebis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide groups in the compound can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

N,N'-Ethylenebis(Lauramide)

  • CAS No.: 7003-56-7
  • Molecular Formula : C₂₆H₅₂N₂O₂
  • Molecular Weight : 424.72 g/mol
  • Structural Difference : Ethylene (-CH₂CH₂-) bridge instead of methylene.
  • Applications : Similar lubricating properties but offers enhanced flexibility due to the longer ethylene bridge. Used in coatings and plastics .

N,N-Bis(2-Hydroxyethyl) Dodecanamide (n,n-DDA)

  • CAS No.: Not explicitly listed (referenced as "n,n-DDA" in )
  • Molecular Formula: C₁₆H₃₃NO₃
  • Molecular Weight : 288.25 g/mol
  • Structural Difference : Hydroxyethyl (-CH₂CH₂OH) groups replace the methylene bridge.
  • Applications : Anti-static agent in textiles and detergents due to its hydrophilic hydroxyethyl groups .

N,N'-Methylenebisacrylamide

  • CAS No.: 110-26-9
  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • Structural Difference : Acrylamide groups (CH₂=CH-C(=O)-) instead of dodecanamide.
  • Applications : Cross-linker in hydrogels and temperature-sensitive polymers. Reactivity stems from vinyl groups enabling polymerization .

Amides, Tallow, Hydrogenated, N,N'-Methylenebis-

  • CAS No.: Not explicitly listed (referenced in )
  • Structural Features : Derived from hydrogenated tallow (mixed C₁₆–C₁₈ alkyl chains) instead of dodecanamide.
  • Applications : Used in cosmetics and industrial lubricants, offering higher thermal stability due to longer alkyl chains .

Octadecanamide Derivatives with Aromatic Linkers

  • Example : Octadecanamide, N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis- (CAS 141102-27-4)
  • Structural Features : Methylenebis group attached to aromatic rings with octadecanamide (C₁₈) chains.
  • Applications : Specialized in high-performance coatings or adhesives, leveraging aromatic rigidity for structural integrity .

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Applications
Dodecanamide, N,N'-methylenebis- 5136-45-8 C₂₅H₅₀N₂O₂ 410.68 Methylene-linked C₁₂ amides Lubricants, surfactants
N,N'-Ethylenebis(lauramide) 7003-56-7 C₂₆H₅₂N₂O₂ 424.72 Ethylene bridge Plastics, coatings
n,n-DDA - C₁₆H₃₃NO₃ 288.25 Hydroxyethyl groups Anti-static agents
N,N'-Methylenebisacrylamide 110-26-9 C₇H₁₀N₂O₂ 154.17 Acrylamide groups Polymer cross-linker
Tallow-based methylenebisamide - Variable >500 Mixed C₁₆–C₁₈ chains Cosmetics, industrial lubricants

Key Research Findings

  • Reactivity and Functionality :

    • Methylene-bridged acrylamides (e.g., N,N'-methylenebisacrylamide) exhibit high reactivity in polymerization due to vinyl groups, making them ideal for hydrogels .
    • Dodecanamide derivatives excel in hydrophobic interactions, enhancing lubricity in industrial applications .
  • Thermal and Mechanical Properties :

    • Ethylene bridges (e.g., N,N'-ethylenebis(lauramide)) improve flexibility compared to methylene bridges, beneficial in flexible coatings .
    • Tallow-based amides offer superior thermal stability over dodecanamide derivatives due to longer alkyl chains .
  • Dodecanamide derivatives are generally regarded as low-risk in non-polymerized forms .

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